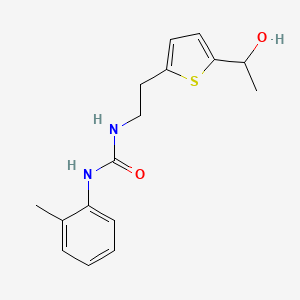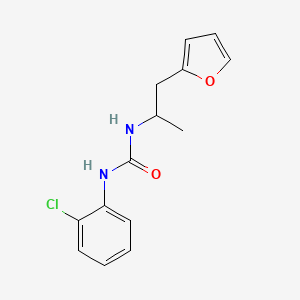
1-(2-Chlorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea, also known as CPUP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological and therapeutic applications. CPUP belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties
- The study of similar chlorophenyl urea derivatives has revealed significant electro-optic properties. For example, research on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one demonstrated notable electronic and optical characteristics, suggesting potential applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).
Chemical Synthesis and Derivatives
- 2-Chlorotetrahydrofuran (2-Cl-THF) reacts with various compounds, including urea derivatives, to produce corresponding derivatives. These reactions are useful for protecting hydroxyl functions in chemical synthesis, with potential applications in organic chemistry and drug development (Kruse et al., 2010).
Insecticidal Properties
- Certain chlorophenyl urea derivatives have been explored for their insecticidal properties. For example, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea has been identified as a novel class of insecticides, indicating potential applications in agriculture and pest control (Mulder & Gijswijt, 1973).
Structural Analysis and Crystal Growth
- Research on similar compounds, like 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, involves crystal structure analysis and molecular arrangement studies. This is important for understanding material properties and potential applications in crystallography and materials engineering (Crasta et al., 2005).
Antitumor and Biological Activities
- Derivatives of chlorophenyl urea have been synthesized and evaluated for antitumor activities, indicating potential applications in medicinal chemistry and pharmaceutical research (Ling et al., 2008).
Environmental Studies
- The environmental impact and degradation products of chlorophenyl urea derivatives have been studied, such as in the case of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea. These studies are crucial for understanding the environmental safety and biodegradation of these compounds (Lu et al., 2004).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(9-11-5-4-8-19-11)16-14(18)17-13-7-3-2-6-12(13)15/h2-8,10H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYFYWSVODXGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)
![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)
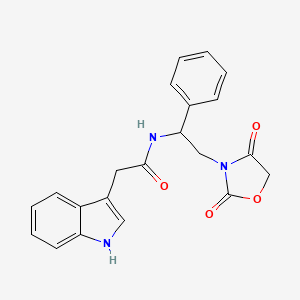
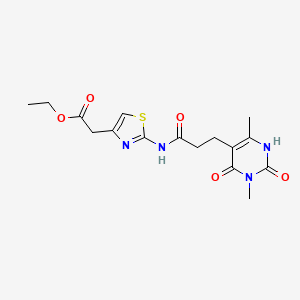
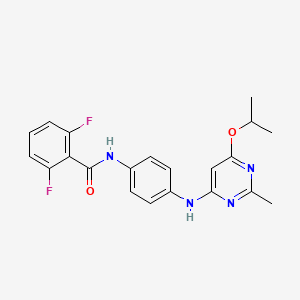
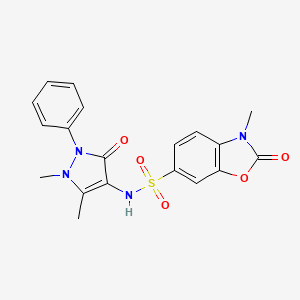
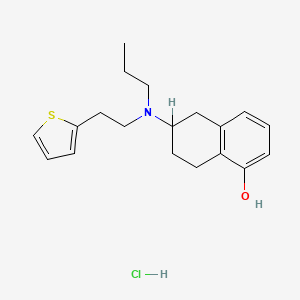
![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)
![3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3011178.png)
